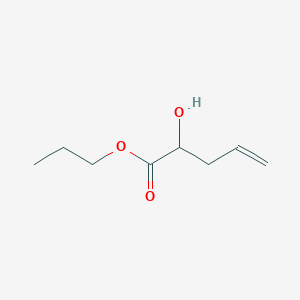

Propyl 2-hydroxypent-4-enoate

Description

Propyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from 2-hydroxypent-4-enoic acid and propanol

Properties

CAS No. |

922160-45-0 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

propyl 2-hydroxypent-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)8(10)11-6-4-2/h3,7,9H,1,4-6H2,2H3 |

InChI Key |

DSMNYAIQWDNKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxypent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypent-4-enoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 2-oxopent-4-enoate.

Reduction: The double bond in the pent-4-enoate moiety can be reduced to form propyl 2-hydroxypentanoate.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the double bond.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Propyl 2-oxopent-4-enoate

Reduction: Propyl 2-hydroxypentanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Applications in Organic Synthesis

Propyl 2-hydroxypent-4-enoate serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

-

Alkene Reactions:

- The presence of a double bond facilitates reactions such as hydrogenation, halogenation, and hydroboration, making it valuable for creating more complex molecules.

-

Esterification Reactions:

- It can undergo esterification with carboxylic acids to form new esters, which are important intermediates in organic synthesis.

-

Polymer Chemistry:

- As a monomer, it can be polymerized to produce polyesters or other polymeric materials with desired properties for industrial applications.

Table 1: Summary of Synthetic Applications

| Application Type | Description | Example Products |

|---|---|---|

| Alkene Reactions | Reacts with hydrogen or halogens | Saturated hydrocarbons |

| Esterification | Forms new esters with carboxylic acids | Various ester derivatives |

| Polymerization | Acts as a monomer for polymer synthesis | Polyesters, copolymers |

Pharmaceutical Applications

The compound's hydroxyl group enhances its potential as a pharmaceutical intermediate. Research indicates that derivatives of this compound may exhibit biological activity, particularly in drug development:

- Drug Development:

- It can be modified to create analogs that may act on specific biological targets, such as enzymes or receptors.

- Antioxidant Properties:

- Preliminary studies suggest potential antioxidant activity, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of various hydroxylated compounds, including this compound derivatives. The results indicated significant free radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Material Science Applications

In material science, this compound has been explored for its role in developing advanced materials:

- Coatings and Adhesives:

- Its reactivity makes it suitable for use in coatings that require rapid curing and strong adhesion properties.

- Biodegradable Plastics:

- As part of biodegradable polymer formulations, it contributes to the development of sustainable materials that reduce environmental impact.

Table 2: Material Science Applications

| Application Type | Description | Example Products |

|---|---|---|

| Coatings | Used in fast-curing coatings | Industrial coatings |

| Biodegradable Plastics | Contributes to sustainable plastic formulations | Biodegradable bags |

Mechanism of Action

The mechanism of action of propyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, resulting in the formation of 2-hydroxypent-4-enoic acid and propanol. The compound’s reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Propyl 2-hydroxypent-4-enoate can be compared with similar compounds such as:

Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of a propyl group. It may exhibit slightly different reactivity and physical properties.

Methyl 2-hydroxypent-4-enoate: Contains a methyl group instead of a propyl group. It is often used in similar applications but may have different solubility and volatility characteristics.

Butyl 2-hydroxypent-4-enoate: Contains a butyl group, which can influence its hydrophobicity and reactivity compared to this compound.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in different fields.

Biological Activity

Propyl 2-hydroxypent-4-enoate is an unsaturated ester that has gained attention for its potential biological activities. Understanding its interactions at the molecular level and the resulting biological effects is crucial for its application in pharmaceuticals and biotechnology.

Chemical Structure and Properties

This compound is characterized by the following structure:

This compound features a hydroxyl group (-OH) and a double bond, which are significant for its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in antimicrobial therapies.

- Antioxidant Properties : The presence of hydroxyl groups in unsaturated esters often correlates with antioxidant activity, which is vital for protecting cells from oxidative stress.

- Enzyme Inhibition : Compounds like this compound may interact with specific enzymes, affecting metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various unsaturated esters, including this compound. Results indicated effective inhibition against several strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for some strains, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibits significant antioxidant properties. At a concentration of 100 µM, it demonstrated a scavenging effect comparable to well-known antioxidants such as ascorbic acid .

Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, with an IC50 value of approximately 40 µM .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.